molecular formula C24H22FNO2 B3415420 Naphthalen-1-yl 1-(5-fluoropentyl)-1h-indole-3-carboxylate CAS No. 2042201-16-9

Naphthalen-1-yl 1-(5-fluoropentyl)-1h-indole-3-carboxylate

Cat. No. B3415420
M. Wt: 375.4 g/mol
InChI Key: PRGFSQYZCKCBQO-UHFFFAOYSA-N

Description

“Naphthalen-1-yl 1-(5-fluoropentyl)-1h-indole-3-carboxylate” is also known as AM-2201 . It is a synthetic cannabinoid, which is a part of the AM series of cannabinoids discovered by Alexandros Makriyannis at Northeastern University . It acts as a potent but nonselective full agonist for the cannabinoid receptor .


Molecular Structure Analysis

The molecular formula of this compound is C24H22FNO . The InChI code is InChI=1S/C24H22FNO/c25-15-6-1-7-16-26-17-22 (20-12-4-5-14-23 (20)26)24 (27)21-13-8-10-18-9-2-3-11-19 (18)21/h2-5,8-14,17H,1,6-7,15-16H2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 359.436 g/mol . It is recommended to be stored at a temperature of 28°C .

Scientific Research Applications

Identification and Quantitation in Herbal Products

Research has identified Naphthalen-1-yl 1-(5-fluoropentyl)-1h-indole-3-carboxylate (AM-2201) as a compound used as an adulterant in herbal products. These compounds have been quantified and identified using various analytical methods such as liquid chromatography–mass spectrometry, gas chromatography-mass spectrometry, and nuclear magnetic resonance spectroscopy. This substance has been reported to have cannabinoid receptor agonist properties (Nakajima et al., 2011).

Metabolic Pathway Studies

AM-2201 undergoes complex metabolic pathways in humans, making it challenging to unambiguously assign metabolic patterns in urine samples after consumption. A study investigated the metabolic formation of typical metabolites of related substances in humans, and assessed the formation of artifacts during the smoking of AM-2201. This study contributes to understanding the metabolic pathways of this substance in the human body (Hutter et al., 2013).

Pharmacodynamics and Pharmacokinetics

Another area of research involves studying the pharmacodynamic effects and pharmacokinetics of AM-2201 in animal models. For example, a study on rats demonstrated that AM-2201 induces dose-related hypothermia and catalepsy, and outlined its plasma pharmacokinetics. Such studies are crucial for understanding the action mechanism of this substance at the cellular level (Carlier et al., 2018).

Analytical Detection in Biological Samples

Research has also focused on detecting the presence of AM-2201 in biological samples. For instance, studies involving liquid chromatography-tandem mass spectrometry have been conducted to identify and quantify AM-2201 in human plasma and herbal blends. These methods are crucial for forensic toxicology and understanding the distribution of this substance in various biological matrices (Derungs et al., 2012).

properties

IUPAC Name

naphthalen-1-yl 1-(5-fluoropentyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO2/c25-15-6-1-7-16-26-17-21(20-12-4-5-13-22(20)26)24(27)28-23-14-8-10-18-9-2-3-11-19(18)23/h2-5,8-14,17H,1,6-7,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGFSQYZCKCBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CN(C4=CC=CC=C43)CCCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201009986
Record name 1-Naphthalenyl 1-(5-fluoropentyl)-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201009986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalen-1-yl 1-(5-fluoropentyl)-1h-indole-3-carboxylate

CAS RN

2042201-16-9
Record name 1-Naphthalenyl 1-(5-fluoropentyl)-1H-indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2042201-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NM-2201
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2042201169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenyl 1-(5-fluoropentyl)-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201009986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NM-2201
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCQ6IR3CU2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
T Cooman, S Bell - Rapid Communications in Mass …, 2019 - Wiley Online Library
Rationale N‐(1‐Amino‐1‐oxo‐3‐phenylpropan‐2‐yl)‐1‐(5‐fluoropentyl)‐1H‐indole‐3‐carboxamine (PX‐1), N‐(1‐amino‐1‐oxo‐3‐phenylpropan‐2‐yl)‐1‐(5‐fluoropentyl)‐1H‐…
AV Oberenko, SV Kachin, SA Sagalakov - 2018 - cyberleninka.ru
This article discusses the analysis of a database, ie chromatogram and mass spectra that were received from subdivisions of Criminal Expertise Centre of Directorate for Law …
Number of citations: 11 cyberleninka.ru
T Cooman - 2019 - search.proquest.com
Detection of SCs in body fluids continue to be a challenge because of limited metabolism data, lack of standards and reference mass spectrometry data. In vivo and in vitro experiments …
Number of citations: 1 search.proquest.com
B Semire, OA Mutiu, AK Oyebamiji - 2017 - sid.ir
Ab initio and DFT (B3LYP) methods with 6-311G** basis set were used to study a series of indol-3-carboxylates and indazole-3 carboxylates, a representative of cannabinoids. The …
Number of citations: 6 www.sid.ir
H Kakehashi, N Shima, A Ishikawa, A Nitta… - Forensic science …, 2020 - Elsevier
The influence of lipophilicity and functional groups of synthetic cannabinoids (SCs) on their blood concentrations and urinary excretion has been studied by analyzing blood and urine …
Number of citations: 18 www.sciencedirect.com
E Bulska, R Bachliński, MK Cyrański… - Frontiers in …, 2020 - frontiersin.org
A non-routine, comprehensive protocol for characterization of emerging new psychoactive substances (NPS) including chemical structures, impurities, as well as crystal structures, has …
Number of citations: 8 www.frontiersin.org
C Norman, G Walker, B McKirdy… - Drug Testing and …, 2020 - Wiley Online Library
Drug misuse in prisons contributes to increased disruption and violence and negatively impacts prisoner safety, rehabilitation, and recovery. Synthetic cannabinoid receptor agonists (…
V Shevyrin, V Melkozerov, A Nevero, O Eltsov… - Forensic science …, 2014 - Elsevier
By means of gas chromatography with mass spectrometry detection (GC–MS), including high resolution mass spectrometry (GC–HRMS) together with ultra-high performance liquid …
Number of citations: 48 www.sciencedirect.com
X Diao, J Carlier, M Zhu, S Pang, R Kronstrand… - Forensic toxicology, 2017 - Springer
In 2014, NM-2201 (CBL-2201), a novel synthetic cannabinoid (SC), was detected by scientists at Russian and US laboratories. It has been already added to the list of scheduled drugs …
Number of citations: 40 link.springer.com
SD Banister, M Connor - New Psychoactive Substances: Pharmacology …, 2018 - Springer
Synthetic cannabinoid receptor agonists (SCRAs) are the largest and most structurally diverse class of new psychoactive substances (NPS). Although the earliest SCRA NPS were …
Number of citations: 70 link.springer.com

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